molecular formula C16H19N5O B2486175 N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320821-01-8

N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2486175
CAS No.: 2320821-01-8
M. Wt: 297.362
InChI Key: HFNIIYSYTOKFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic organic compound featuring an 8-azabicyclo[3.2.1]octane core. This structure is substituted at the 3-position with a 1H-1,2,4-triazole moiety and at the 8-position with a phenyl carboxamide group.

Properties

IUPAC Name

N-phenyl-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(19-12-4-2-1-3-5-12)21-13-6-7-14(21)9-15(8-13)20-11-17-10-18-20/h1-5,10-11,13-15H,6-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNIIYSYTOKFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=CC=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps. One common method includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with a suitable phenyl derivative under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate pentahydrate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of azabicyclo compounds exhibit significant anticancer properties. A related study synthesized a series of 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one derivatives, which were tested for their efficacy against various cancer cell lines. These compounds showed promising results in inhibiting the growth of cancer cells, suggesting a potential therapeutic role for N-phenyl derivatives in oncology .

Analgesic and Narcotic Antagonist Activities
Compounds similar to N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane have been evaluated for analgesic effects and as narcotic antagonists. A study involving a series of 53 1-phenyl derivatives indicated that specific structural modifications led to enhanced analgesic activity while minimizing physical dependence . This suggests that the triazole moiety may play a crucial role in modulating pain pathways.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological profiles of compounds like N-phenyl derivatives. Research indicates that variations in the phenyl and triazole substituents can significantly influence biological activity. For example, modifications to the azabicyclo core have been shown to enhance receptor affinity and selectivity .

Agricultural Applications

Fungicides and Herbicides
Recent studies have explored the use of triazole-containing compounds as effective components in agricultural formulations such as fungicides and herbicides. The incorporation of triazole structures has been linked to improved efficacy against various plant pathogens . This highlights the versatility of N-phenyl derivatives beyond medicinal chemistry.

Case Studies

StudyFindings
Anticancer Study A derivative exhibited IC50 values of 42.5 µg/mL against MDA-MB231 cancer cells, demonstrating significant anticancer potential .
Analgesic Activity A specific 6-methyl derivative showed balanced antagonist properties with minimal dependence potential .
Agricultural Efficacy Triazole derivatives were effective against fungal pathogens in agricultural settings .

Mechanism of Action

The mechanism of action of N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it can bind to enzymes and inhibit their activity, leading to various cellular effects. The triazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Applications/Activity Reference ID
This compound C₁₉H₂₂N₅O 348.41 - 8-azabicyclo[3.2.1]octane
- 3-(1H-1,2,4-triazol-1-yl)
- 8-phenylcarboxamide
Potential agrochemical activity (inferred from triazole derivatives in herbicides/fungicides)
N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide C₂₁H₂₃N₅O 361.44 - Naphthalen-1-ylmethyl carboxamide Not explicitly stated; structural similarity suggests agrochemical or pharmacological use
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane C₁₅H₁₇BrN₄O₂S 397.29 - 2-Bromophenyl sulfonyl group Predicted high lipophilicity (density: 1.77 g/cm³) and potential CNS activity
Maraviroc (4,4-Difluoro-N-[(1S)-3-{(1R,3S,5S)-3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenyl-propyl]cyclohexanecarboxamide) C₂₉H₄₁F₂N₇O 513.67 - 3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl
- Difluorocyclohexane carboxamide
Approved CCR5 antagonist for HIV treatment
3-Methyl-8-[(phenylcarbamoyl)carbonyl]-3,8-diazabicyclo[3.2.1]octane C₁₅H₁₉N₃O₂ 273.33 - 3-methyl diazabicyclo core
- Phenylcarbamoyl carbonyl
Unknown biological activity; structural focus on carbamate linkage

Key Findings from Comparative Analysis

Structural Influence on Activity :

  • The phenylcarboxamide substituent in the target compound distinguishes it from analogs like the naphthalen-1-ylmethyl derivative , which has increased aromatic bulk. This difference may impact receptor binding or metabolic stability.
  • Maraviroc demonstrates how substitution at the 3-position with a bulkier triazole derivative (3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl) enables specific receptor antagonism, contrasting with the simpler triazole group in the target compound.

Agrochemical vs. In contrast, 8-[(2-bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane contains a sulfonyl group linked to bromophenyl, which may enhance blood-brain barrier penetration for CNS applications.

Physicochemical Properties :

  • The bromophenyl sulfonyl analog exhibits higher predicted lipophilicity (density: 1.77 g/cm³) compared to the target compound, likely due to the electronegative bromine and sulfonyl group.
  • Maraviroc has a significantly larger molecular weight (513.67 vs. 348.41) due to its difluorocyclohexane and extended alkyl chains, reflecting its optimization for oral bioavailability.

Biological Activity

N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC16H18N4O
Molecular Weight286.34 g/mol
Density1.18 g/cm³
Boiling Point482.7 °C
Melting PointNot Available

Research indicates that compounds containing the triazole moiety often exhibit a range of biological activities, including antimicrobial , antifungal , and anticancer properties. The mechanism typically involves the inhibition of specific enzymes or receptors that are crucial for cellular function and proliferation.

Targeting Heat Shock Protein 90 (Hsp90)

A notable study synthesized derivatives of triazole-containing bicyclic compounds targeting Hsp90, a molecular chaperone involved in protein folding and stability. These derivatives demonstrated potent antiproliferative activity against cancer cell lines, indicating that similar derivatives, including this compound, may also exhibit anticancer effects through Hsp90 inhibition .

Anticancer Activity

In vitro studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines. For instance, one study reported that a derivative exhibited an IC50 value of approximately 14 µM against LoVo cells, indicating significant antiproliferative effects .

Antimicrobial Activity

Triazole compounds have been noted for their antimicrobial properties. A review highlighted that certain 1,2,4-triazoles possess activity against various bacterial strains and fungi . Although specific data on this compound is limited, its structural similarity to known active compounds suggests potential efficacy.

Case Studies

Case Study 1: Antiproliferative Effects
A series of experiments were conducted to evaluate the antiproliferative effects of triazole derivatives on human cancer cell lines. The study found that modifications to the triazole ring significantly influenced biological activity, with some derivatives achieving IC50 values as low as 10 µM .

Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain compounds displayed significant inhibition zones compared to standard antibiotics .

Q & A

Q. Critical parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-synthesis purification via HPLC to remove byproducts .
  • Temperature : Lower temperatures (0–25°C) minimize side reactions during carboxamide formation.
  • Catalyst loading : 10 mol% Cu(OAc)₂ optimizes triazole cycloaddition yields (≥85%) .

Q. Table 1: Representative Reaction Conditions

StepSolventCatalystYield (%)Purity (HPLC)
Triazole attachmentt-BuOH:H₂OCu(OAc)₂ (10%)85–90≥95%
Carboxamide couplingDMSOEDC/HOBt70–75≥90%

Basic: How is the structural integrity of the compound validated, and what analytical techniques are prioritized?

Answer:
Structural validation requires a combination of spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR confirms the bicyclic scaffold and substituent positions. Key signals include:
    • Bicyclic protons: δ 3.2–4.1 ppm (bridged CH₂ groups) .
    • Triazole protons: δ 8.3–8.5 ppm (aromatic H) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₂N₅O₂: 352.1771) .
  • X-ray crystallography : Resolves stereochemistry of the azabicyclo core, critical for binding studies .

Advanced: How do stereochemical variations in the azabicyclo[3.2.1]octane core influence biological activity?

Answer:
The endo/exo configuration of substituents on the azabicyclo scaffold profoundly impacts target binding:

  • Endo-3-substitution : Enhances affinity for CNS targets (e.g., serotonin receptors) due to improved van der Waals interactions with hydrophobic binding pockets .
  • Exo-3-substitution : Favors peripheral targets (e.g., metabolic enzymes) by altering solvent accessibility .

Case study : In analogs with 1H-1,2,4-triazol-1-yl groups, endo configurations increased potency (IC₅₀ = 12 nM) against kinase targets compared to exo (IC₅₀ = 220 nM) .

Advanced: How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically resolved?

Answer: Contradictions often arise from assay conditions or target plasticity. Mitigation strategies include:

Standardized assay protocols :

  • Fixed ATP concentrations (1 mM) in kinase assays to minimize variability .
  • Use of isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently of assay conditions .

Target validation : CRISPR knockouts or siRNA silencing to confirm on-target effects .

Meta-analysis : Pool data from ≥3 independent studies; apply statistical weighting for sample size and methodology rigor .

Advanced: What computational methods are effective for predicting binding modes of this compound with novel targets?

Answer:

  • Molecular docking : Use Schrödinger’s Glide with OPLS4 force field to model interactions with kinase ATP pockets. The triazole moiety often forms π-π stacking with conserved Phe residues .
  • MD simulations : 100-ns trajectories in explicit solvent (TIP3P) assess stability of the azabicyclo core in binding sites .
  • Free energy perturbation (FEP) : Predicts ΔΔG for substituent modifications (e.g., fluorination at the phenyl ring improves binding by −1.2 kcal/mol) .

Validation : Cross-check docking poses with cryo-EM or X-ray structures of co-crystallized targets .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Solid state : Stable for ≥12 months at −20°C under argon (degradation <2%).
  • Solution phase :
    • Aqueous buffers (pH 7.4): Half-life = 48 hours (hydrolysis at the carboxamide bond) .
    • DMSO stock solutions (10 mM): Stable for 1 month at −80°C (avoid freeze-thaw cycles) .

Advanced: How can metabolic liabilities (e.g., CYP450-mediated oxidation) be mitigated during lead optimization?

Answer:

  • Deuterium incorporation : Replace labile H atoms (e.g., at C-8 of the azabicyclo core) to slow CYP3A4-mediated oxidation .
  • Prodrug strategies : Mask the triazole with acetyl groups, improving metabolic stability (t₁/₂ increased from 1.2 to 8.7 hours in hepatocyte assays) .
  • In silico metabolite prediction : Use StarDrop’s DEREK Nexus to flag high-risk motifs (e.g., benzylic positions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.